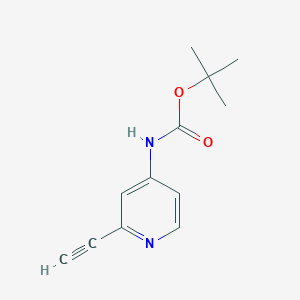
tert-Butyl (2-ethynylpyridin-4-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2-ethynylpyridin-4-yl)carbamate: is an organic compound with a molecular formula of C12H14N2O2. It is a derivative of pyridine, featuring an ethynyl group at the 2-position and a tert-butyl carbamate group at the 4-position. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-ethynylpyridin-4-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-pyridinecarboxylic acid as the starting material.
Formation of Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction. This involves the reaction of 2-bromo-4-pyridinecarboxylic acid with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst.
Protection of Amino Group: The amino group is protected by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: tert-Butyl (2-ethynylpyridin-4-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
Chemistry
In chemistry, tert-Butyl (2-ethynylpyridin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is explored for its potential as a ligand in the development of enzyme inhibitors. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmacologically active compounds, particularly those targeting neurological disorders.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and advanced materials.
作用机制
The mechanism of action of tert-Butyl (2-ethynylpyridin-4-yl)carbamate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The carbamate group provides stability and enhances the compound’s binding affinity.
相似化合物的比较
Similar Compounds
- tert-Butyl (4-methylpyridin-2-yl)carbamate
- tert-Butyl (2-(piperidin-4-yl)ethyl)carbamate
- tert-Butyl (4-ethynylpyridin-2-yl)carbamate
Uniqueness
tert-Butyl (2-ethynylpyridin-4-yl)carbamate is unique due to the presence of both the ethynyl and carbamate groups, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers a versatile platform for chemical modifications and biological interactions, making it valuable in diverse research and industrial applications.
属性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
tert-butyl N-(2-ethynylpyridin-4-yl)carbamate |
InChI |
InChI=1S/C12H14N2O2/c1-5-9-8-10(6-7-13-9)14-11(15)16-12(2,3)4/h1,6-8H,2-4H3,(H,13,14,15) |
InChI 键 |
XLWFAJCPHKZJBW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


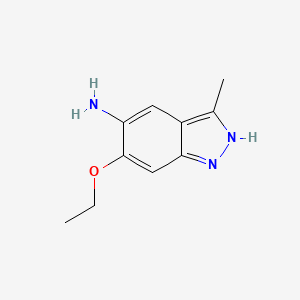
![tert-butyl 5-amino-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13008404.png)
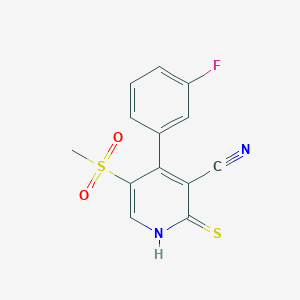
![Methyl [3,4'-bipyridine]-6-carboxylate](/img/structure/B13008417.png)
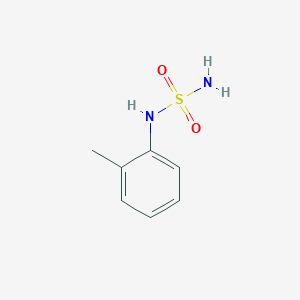
![6,6-Difluorobicyclo[3.2.0]heptan-3-amine hydrochloride](/img/structure/B13008429.png)
![3-Acetyl-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one](/img/structure/B13008437.png)
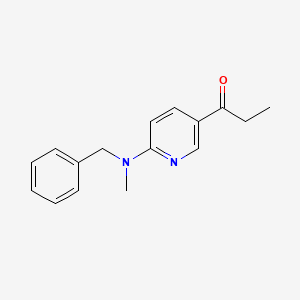
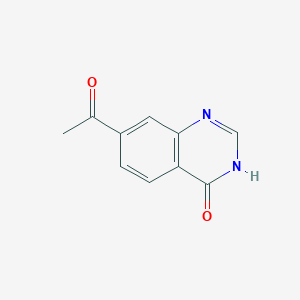
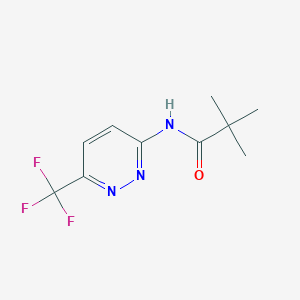
![Ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate](/img/structure/B13008465.png)
![(1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13008468.png)
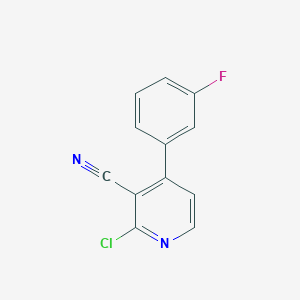
![4-Fluorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B13008492.png)
